N-(3,5-dimethylphenyl)-3-fluorobenzamide
Description
N-(3,5-Dimethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a fluorine atom at the meta position of the benzoyl ring and two methyl groups at the 3,5-positions of the anilide moiety. This compound is structurally designed to balance lipophilicity and electronic effects, making it relevant in pharmacological and agrochemical research.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
JBXZBLMJIZJZNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Analogues and IC50 Values
Structural Determinants of Activity
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and methyl (electron-donating) substituents influence charge distribution and binding affinity. For example, fluorinated analogues like N-(3,5-difluorophenyl) derivatives show enhanced PET inhibition due to increased electrophilicity .
- Lipophilicity : Dimethyl groups improve lipid solubility, a critical factor for membrane penetration in chloroplast-targeting herbicides .
Solid-State Geometry and Crystallography
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide, a related trichloroacetamide derivative, crystallizes with two molecules in its asymmetric unit, forming intermolecular hydrogen bonds between the amide NH and carbonyl oxygen atoms . In contrast, this compound lacks the trichloroacetyl group, likely leading to simpler crystal packing. Meta-substitution with dimethyl groups induces steric hindrance, which may reduce symmetry compared to monosubstituted analogues.
Comparative Crystallographic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
